molecular formula C9H5ClN4O2 B1423597 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine CAS No. 919085-47-5

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine

Cat. No. B1423597
CAS RN: 919085-47-5
M. Wt: 236.61 g/mol
InChI Key: XKTNKDXCEGXHEA-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine” is a chemical compound that likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The “2-Chloro-4-(3-nitrophenyl)” part suggests that a chloro group (Cl) and a 3-nitrophenyl group are attached to this ring .


Molecular Structure Analysis

The molecular structure would likely be based on the triazine ring, with the chloro and nitrophenyl groups attached. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

Triazine-based compounds can participate in a variety of chemical reactions. The presence of the chloro and nitrophenyl groups may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, etc., could be influenced by the presence and position of the chloro and nitrophenyl groups .

Scientific Research Applications

Anticancer Research

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine: is a compound that has been explored for its potential in anticancer therapy. The triazine ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities, including antitumor properties . The presence of the nitrophenyl group could potentially be exploited for designing drugs that target specific cancer cells, leveraging the compound’s ability to interfere with cellular signaling pathways.

Antimicrobial and Antifungal Applications

The structural diversity of triazine derivatives allows them to act as effective antimicrobial and antifungal agents. Research has shown that certain triazine compounds can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antibiotics and antifungal medications .

Antiparasitic and Antimalarial Activities

Triazine derivatives have been identified as promising antiparasitic and antimalarial agents. Their mechanism of action often involves the inhibition of essential enzymes within the parasite, disrupting its life cycle and preventing the spread of infection. This makes 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine a potential candidate for the synthesis of novel antiparasitic drugs .

Cardiovascular Therapeutics

Compounds containing the triazine scaffold have been associated with cardiovascular benefits, such as antihypertensive effects. They can modulate blood pressure by targeting specific receptors or enzymes involved in the cardiovascular system. This application is particularly relevant for the development of new treatments for hypertension and related cardiovascular disorders .

Neuroprotective Effects

The neuroprotective potential of triazine derivatives is an area of growing interest. These compounds may offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival. Research into 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .

Agricultural Chemicals

In the agricultural sector, triazine derivatives are used in the synthesis of herbicides and pesticides. Their ability to disrupt the biological processes of weeds and pests makes them effective in crop protection. The specific structure of 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine could be tailored to target particular agricultural pests, enhancing food security .

Material Science Applications

The triazine core is also significant in material science, where it contributes to the development of advanced materials with desirable properties. For example, triazine-based polymers and coatings can exhibit high thermal stability and chemical resistance, making them suitable for various industrial applications .

Analytical Chemistry

Lastly, triazine derivatives can serve as analytical reagents in chemical assays. Their reactivity and ability to form complexes with metals and other compounds can be utilized in the detection and quantification of various analytes, improving the accuracy and sensitivity of chemical analyses .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Without specific context (such as biological activity or reactivity with a certain compound), it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity and other properties. For example, many nitro-containing compounds are potentially explosive, and chlorinated compounds can be harmful if inhaled, ingested, or in contact with skin .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of pharmaceuticals or materials, based on its structure and properties .

properties

IUPAC Name

2-chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTNKDXCEGXHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273158
Record name 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919085-47-5
Record name 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919085-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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